

# 2-(3-Benzoylphenyl)propionitrile molecular structure and weight

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## Compound of Interest

Compound Name: 2-(3-Benzoylphenyl)propionitrile

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An In-depth Technical Guide to **2-(3-Benzoylphenyl)propionitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(3-benzoylphenyl)propionitrile**, a key intermediate in the pharmaceutical industry.

## Core Molecular Information

**2-(3-Benzoylphenyl)propionitrile**, also known by synonyms such as 3-(1-Cyanoethyl)benzophenone and Ketoprofen nitrile, is a crucial precursor in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).<sup>[1][2][3]</sup> Its chemical structure consists of a central phenyl ring substituted with a benzoyl group and a 1-cyanoethyl group at the meta position.

## Molecular Structure

The canonical SMILES representation of the molecule is CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2.<sup>[4]</sup>

## Physicochemical and Quantitative Data

A summary of the key quantitative data for **2-(3-benzoylphenyl)propionitrile** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO	[1][4][5][6][7]
Molecular Weight	235.28 g/mol	[1][2][3][4][6]
IUPAC Name	2-(3-benzoylphenyl)propanenitrile	[4][7][8]
CAS Number	42872-30-0	[1][2][3][5][6][7]
Appearance	White to off-white crystalline powder	[6][9]
Melting Point	47-54 °C	[2][5][6][10]
Boiling Point	400.8 °C at 760 mmHg	[5][6]
Density	1.115 g/cm <sup>3</sup>	[5]

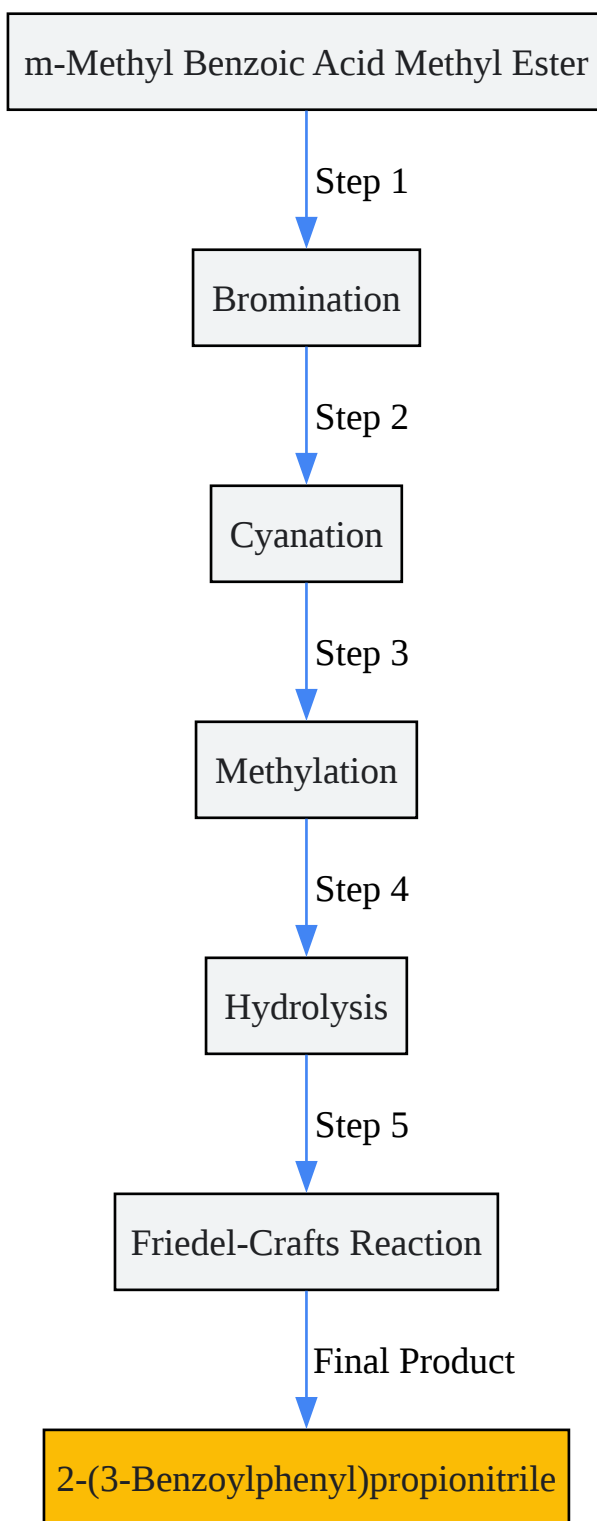
## Synthesis and Experimental Protocols

The synthesis of **2-(3-benzoylphenyl)propionitrile** can be achieved through various routes. Below are detailed methodologies for key synthetic pathways.

### Synthesis from m-Methyl Benzoic Acid Methyl Ester

One documented synthesis route begins with m-methyl benzoic acid methyl ester and proceeds through a multi-step process involving bromination, cyanation, methylation, and a Friedel-Crafts reaction to yield the final product.[5][10]

Logical Workflow for Synthesis from m-Methyl Benzoic Acid Methyl Ester



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Caption: Synthesis workflow starting from m-methyl benzoic acid methyl ester.

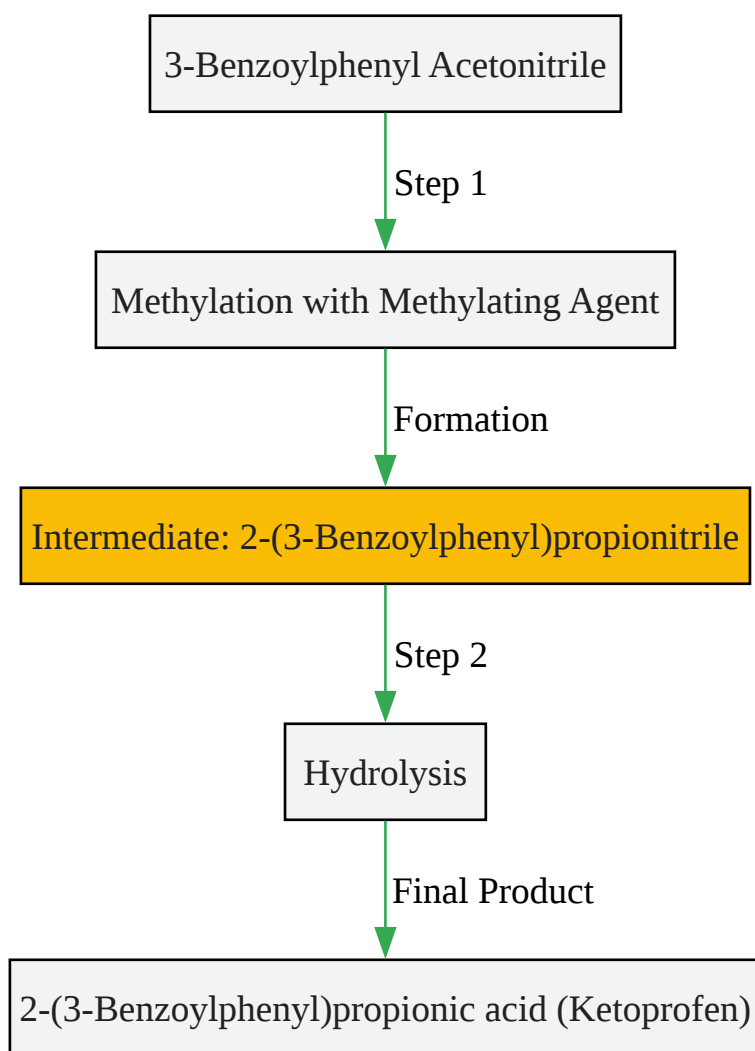
Detailed Experimental Protocol:

- Step 1: Bromination: The starting material, m-methyl benzoic acid methyl ester, undergoes bromination. This reaction typically involves a radical initiator and a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
- Step 2: Cyanation: The resulting bromo compound is then converted to a nitrile through a cyanation reaction, commonly using a cyanide salt such as sodium or potassium cyanide.
- Step 3: Methylation: The nitrile intermediate is subsequently methylated.
- Step 4: Hydrolysis: This step involves the hydrolysis of the ester group.
- Step 5: Friedel-Crafts Reaction: The final step is a Friedel-Crafts acylation. The carboxylic acid is first converted to its corresponding acid chloride, which then reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form the benzoyl group.<sup>[11]</sup>

## Synthesis via Methylation of 3-Benzoylphenyl Acetonitrile

An alternative pathway involves the methylation of 3-benzoylphenyl acetonitrile.<sup>[11]</sup>

Experimental Workflow for Methylation Pathway



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Caption: Synthesis workflow involving the methylation of 3-benzoylphenyl acetonitrile.

Detailed Experimental Protocol:

- Step 1: Methylation: 3-Benzoylphenyl acetonitrile is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in a two-phase system.[6] This reaction is typically carried out in the presence of a phase-transfer catalyst, like a quaternary ammonium salt, with a gradual increase in temperature.[6]
- Step 2: Isolation: The resulting **2-(3-benzoylphenyl)propionitrile** is then isolated from the reaction mixture.

- Step 3: Hydrolysis (to Ketoprofen): The isolated nitrile is subsequently hydrolyzed to 2-(3-benzoylphenyl)propionic acid (Ketoprofen). A typical procedure involves refluxing the nitrile with potassium hydroxide in a methanol/water mixture for several hours.[6] The reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the product is extracted and purified.[6]

## Role in Drug Development

**2-(3-Benzoylphenyl)propionitrile** is a pivotal intermediate in the synthesis of Ketoprofen. The nitrile group is a key functional group that is hydrolyzed in the final step to form the carboxylic acid moiety of the active pharmaceutical ingredient. The purity of this intermediate is critical as it directly impacts the quality and yield of the final drug product.[9]

## Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling **2-(3-benzoylphenyl)propionitrile**. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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